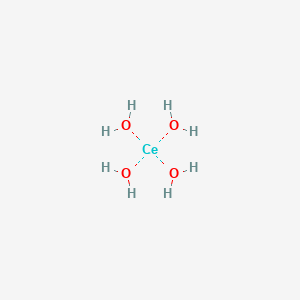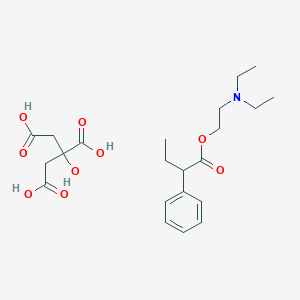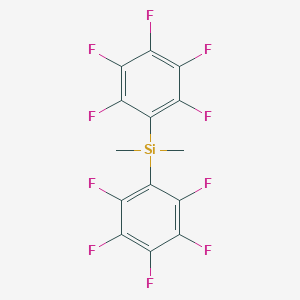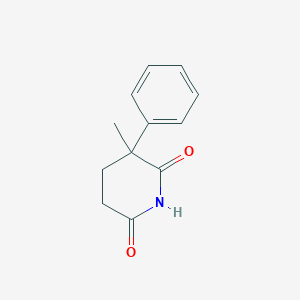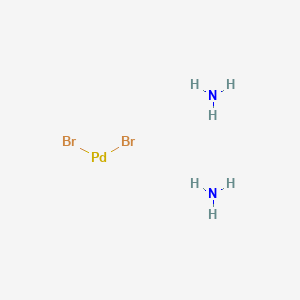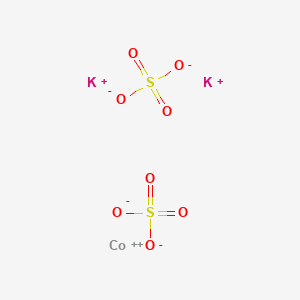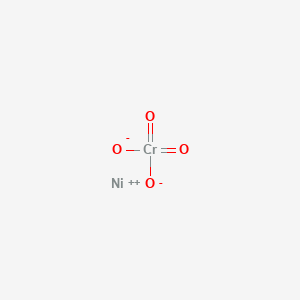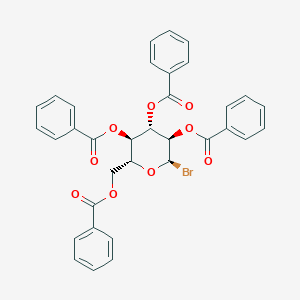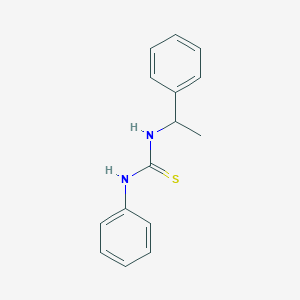
1-Phenyl-3-(1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(1-phenylethyl)thiourea, also known as Phenethylthiourea (PET), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative, and it has been found to have a variety of interesting properties that make it useful in a range of applications.
Mechanism Of Action
The mechanism of action of PET is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. PET has also been found to have some affinity for the alpha-adrenergic receptor, which may contribute to its effects on behavior.
Biochemical And Physiological Effects
PET has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain and an increase in heart rate and blood pressure. PET has also been found to have some effects on behavior, including increased locomotor activity and decreased anxiety-like behavior.
Advantages And Limitations For Lab Experiments
The advantages of using PET in lab experiments include its potency as a dopamine beta-hydroxylase inhibitor and its ability to increase dopamine levels in the brain. PET is also relatively easy to synthesize and has a relatively low toxicity. The limitations of using PET in lab experiments include its potential for off-target effects, as well as its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on PET, including investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for psychiatric disorders, and developing new methods for synthesizing and modifying PET. Additionally, PET may have potential applications in the development of new drugs for the treatment of addiction and other disorders related to dopamine dysfunction.
Synthesis Methods
The synthesis of PET can be achieved through several methods, including the reaction of phenethylamine and thiourea in the presence of a catalyst or through the reaction of phenyl isothiocyanate and phenethylamine. The resulting compound is a white crystalline powder that is soluble in organic solvents and has a melting point of around 160-165°C.
Scientific Research Applications
PET has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of dopamine in the brain. PET has been found to be a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels in the brain, which can be useful for studying the effects of dopamine on behavior and cognition.
properties
CAS RN |
15093-41-1 |
|---|---|
Product Name |
1-Phenyl-3-(1-phenylethyl)thiourea |
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18) |
InChI Key |
KPHXIOWPVPBEKR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Other CAS RN |
15093-41-1 |
synonyms |
N-phenyl-N'-(1-phenylethyl)thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



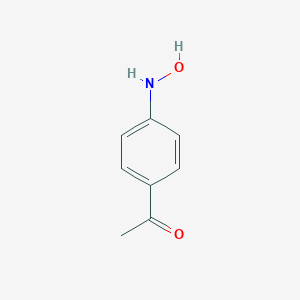
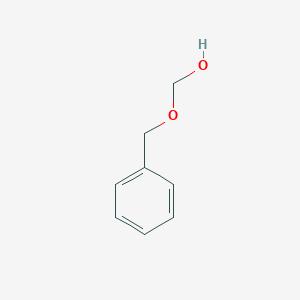
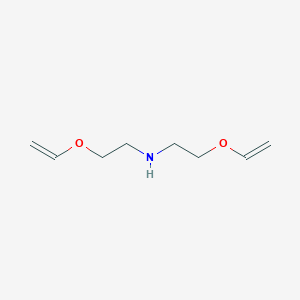
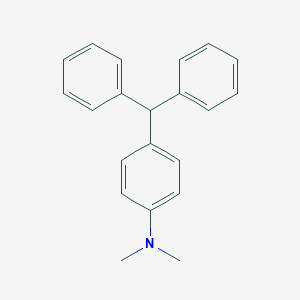

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
